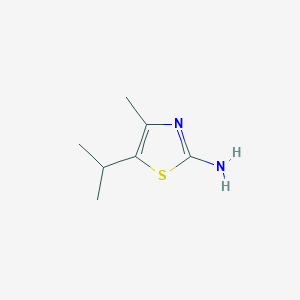![molecular formula C24H21FN2O7 B107023 [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate CAS No. 863329-65-1](/img/structure/B107023.png)
[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate
Übersicht
Beschreibung
The compound is a complex organic molecule that features a tetrahydrofuran backbone with various substituents, including a benzoyloxy group, a 2,4-dioxopyrimidin-1-yl moiety, a fluorine atom, and a methyl group. This structure suggests potential biological activity or utility as an intermediate in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related compounds typically involves the coupling of a pyrimidine derivative with an appropriate ester or acid. For instance, the synthesis of (S/R)-methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate enantiomers is achieved using 5-fluorouracil-1-yl acetic acid and L/D-alanine methyl ester with DIC/HOBt as coupling reagents, yielding 82% and 80%, respectively . This method could potentially be adapted for the synthesis of the compound by selecting suitable starting materials and coupling agents.
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been extensively studied. For example, the structure of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was determined using X-ray diffraction and optimized using DFT methods . Such techniques could be employed to analyze the molecular structure of [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate to gain insights into its geometry, electronic structure, and potential reactivity.
Chemical Reactions Analysis
The reactivity of the compound would likely involve the functional groups present on the tetrahydrofuran ring. For example, the benzoyloxy group could participate in nucleophilic substitution reactions, while the pyrimidinyl group might be involved in hydrogen bonding or further substitution reactions. The fluorine atom could also influence the reactivity by affecting the electron distribution within the molecule. Studies on similar compounds, such as the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with α-enamino esters, provide insights into the types of reactions that such complex molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings suggests a relatively high degree of rigidity and planarity, which could affect its solubility and melting point. The fluorine atom could impart a degree of lipophilicity, potentially affecting its solubility in organic solvents. The synthesis of related compounds, such as intermediate 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate for herbicide bispyribac-sodium, provides a reference for the synthesis conditions that might affect the yield and purity of the compound .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Chemical synthesis plays a pivotal role in the development of compounds with significant pharmacological activities. For example, the synthesis of methyl-2-formyl benzoate is crucial due to its varied pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as a precursor for the search for new bioactive molecules, showcasing the importance of synthetic versatility in developing compounds with pharmaceutical applications (S. Farooq & Z. Ngaini, 2019) Consensus Paper Details.
Biological Activities and Applications
Compounds with fluorine, such as fluorinated pyrimidines, are extensively used in cancer treatment. The review by Gmeiner (2020) on fluorine chemistry contributions to the precise use of fluorinated pyrimidines highlights the role of 5-Fluorouracil in treating over 2 million cancer patients annually. This underscores the compound's significance in perturbing nucleic acid structure and dynamics, revealing how small molecular modifications can impact therapeutic efficacy and selectivity Consensus Paper Details.
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the potential hazards, but standard procedures for handling bioactive compounds should be followed.
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis and potential uses. This could include developing more efficient synthetic routes, testing its biological activity, and potentially modifying its structure to optimize its properties.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O7/c1-24(25)19(34-21(30)16-10-6-3-7-11-16)17(14-32-20(29)15-8-4-2-5-9-15)33-22(24)27-13-12-18(28)26-23(27)31/h2-13,17,19,22H,14H2,1H3,(H,26,28,31)/t17-,19-,22-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDQYAYIRAUNLO-PDKZGUECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171912 | |
| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2R,3R,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate | |
CAS RN |
863329-65-1 | |
| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863329-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




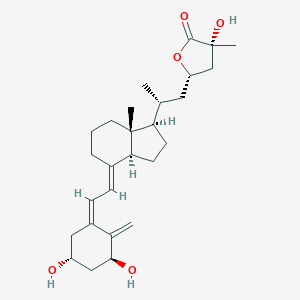
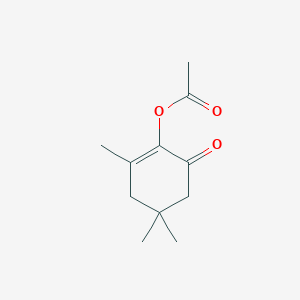

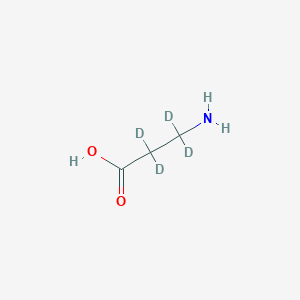
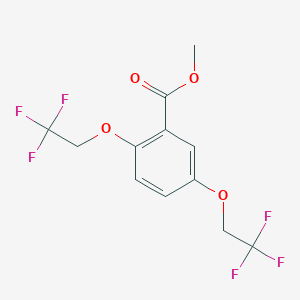
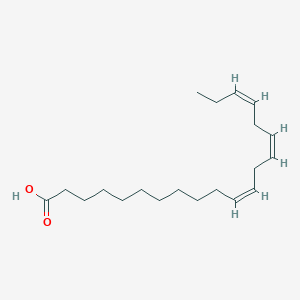
![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)
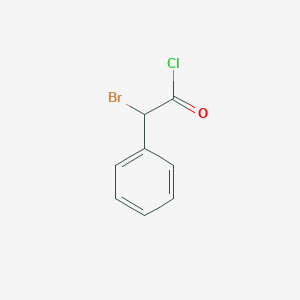
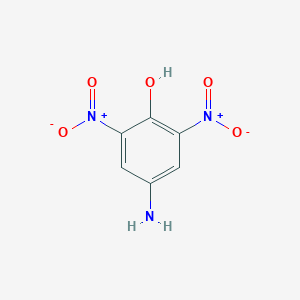

![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
